molecular formula C22H22BO2P B11111204 (6-Methyl-2-phenyl-1,3,2-dioxaborinan-4-yl)(diphenyl)phosphane

(6-Methyl-2-phenyl-1,3,2-dioxaborinan-4-yl)(diphenyl)phosphane

Cat. No.: B11111204
M. Wt: 360.2 g/mol
InChI Key: QLXAORCNSGXDJH-UHFFFAOYSA-N
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Description

(6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE is a complex organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborinane ring and a diphenylphosphine group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE typically involves the reaction of a boronic acid derivative with a phosphine compound. One common method involves the use of 6-methyl-2-phenyl-1,3,2-dioxaborinane and diphenylphosphine in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures (50-100°C) and solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions result in the formation of various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It is investigated for its ability to modulate biological pathways and its potential use in treating various diseases.

Industry

In industrial applications, (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE is used in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The dioxaborinane ring and diphenylphosphine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(PHENYL)PHOSPHINE
  • (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(TRIPHENYL)PHOSPHINE
  • (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)ARSINE

Uniqueness

Compared to similar compounds, (6-METHYL-2-PHENYL-1,3,2-DIOXABORINAN-4-YL)(DIPHENYL)PHOSPHINE exhibits unique properties due to the presence of both the dioxaborinane ring and diphenylphosphine group. These functional groups confer distinct reactivity and binding characteristics, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22BO2P

Molecular Weight

360.2 g/mol

IUPAC Name

(6-methyl-2-phenyl-1,3,2-dioxaborinan-4-yl)-diphenylphosphane

InChI

InChI=1S/C22H22BO2P/c1-18-17-22(25-23(24-18)19-11-5-2-6-12-19)26(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3

InChI Key

QLXAORCNSGXDJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)P(C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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